molecular formula C8H14O3 B13829714 Cyclopentanecarboxylic acid, 1-hydroxy-2,2-dimethyl-

Cyclopentanecarboxylic acid, 1-hydroxy-2,2-dimethyl-

Cat. No.: B13829714
M. Wt: 158.19 g/mol
InChI Key: SBABDBORMLMLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the Favorskii rearrangement of 2-bromo-6,6-dimethylcyclohexanone, which is treated with aqueous sodium hydroxide followed by acidification . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of 2,2-dimethylcyclopentanone.

    Reduction: Formation of 1-hydroxy-2,2-dimethylcyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity and efficacy.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: Similar structure but lacks the hydroxyl group.

    2,2-Dimethylcyclopentanone: Similar structure but lacks the carboxylic acid group.

    1-Hydroxy-2,2-dimethylcyclopentanol: Similar structure but lacks the carboxylic acid group.

Uniqueness: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclopentane ring

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-7(2)4-3-5-8(7,11)6(9)10/h11H,3-5H2,1-2H3,(H,9,10)

InChI Key

SBABDBORMLMLQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C(=O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.